molecular formula C11H16N2OS B13509348 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide

2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B13509348
M. Wt: 224.32 g/mol
InChI Key: SWHYLXISWFKTGI-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features a pyrrolidine ring and a thiophene ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Acetamide Linkage: This step involves the reaction of the pyrrolidine derivative with an acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrrolidin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(pyrrolidin-3-yl)-N-[(furan-3-yl)methyl]acetamide
  • 2-(pyrrolidin-3-yl)-N-[(pyridin-3-yl)methyl]acetamide

Uniqueness

2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where these properties are critical.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-pyrrolidin-3-yl-N-(thiophen-3-ylmethyl)acetamide

InChI

InChI=1S/C11H16N2OS/c14-11(5-9-1-3-12-6-9)13-7-10-2-4-15-8-10/h2,4,8-9,12H,1,3,5-7H2,(H,13,14)

InChI Key

SWHYLXISWFKTGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(=O)NCC2=CSC=C2

Origin of Product

United States

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